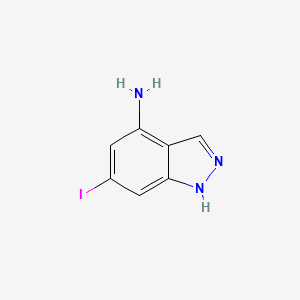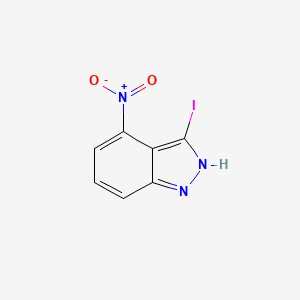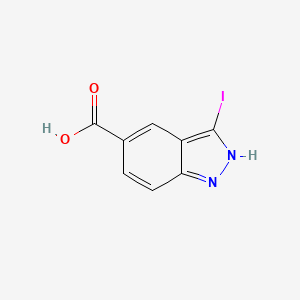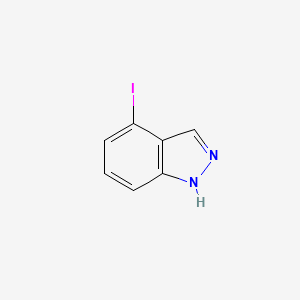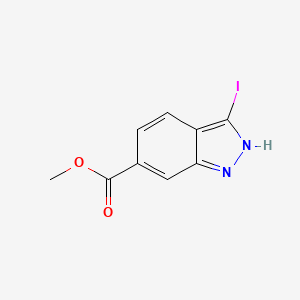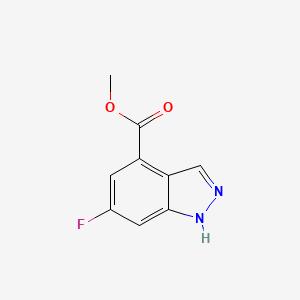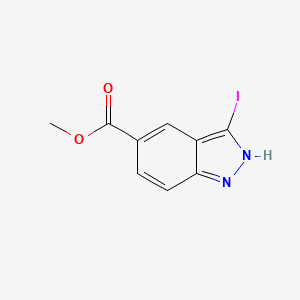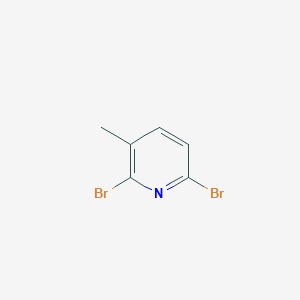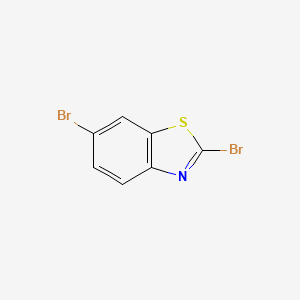![molecular formula C9H8N2O B1326463 4-Metil-1H-pirrolo[3,2-c]piridina-3-carbaldehído CAS No. 1000342-69-7](/img/structure/B1326463.png)
4-Metil-1H-pirrolo[3,2-c]piridina-3-carbaldehído
Descripción general
Descripción
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapéutica del Cáncer: Inhibidores de FGFR
4-Metil-1H-pirrolo[3,2-c]piridina-3-carbaldehído: se ha estudiado por su potencial como inhibidor del receptor del factor de crecimiento de fibroblastos (FGFR) . Los FGFR son cruciales en el desarrollo de varios tipos de tumores, y su activación anormal está asociada con la progresión del cáncer. Los derivados de este compuesto han mostrado actividades potentes contra FGFR1, 2 y 3, lo que los convierte en candidatos prometedores para la terapia contra el cáncer. Por ejemplo, ciertos derivados han demostrado la capacidad de inhibir la proliferación de células de cáncer de mama e inducir la apoptosis .
Trastornos Neurológicos: Agentes Analgésicos y Sedantes
Los derivados de pirrolopiridina, incluyendo 4-METIL-5-AZAINDOL-3-CARBOXALDEHÍDO, se han explorado como agentes analgésicos y sedantes . Estos compuestos han mostrado potencial en el tratamiento de enfermedades del sistema nervioso debido a sus propiedades farmacológicas. La investigación indica que pueden usarse para controlar el dolor e inducir la sedación, lo que podría ser beneficioso en diversas afecciones neurológicas .
Gestión de la Diabetes: Reducción de la Glucosa en Sangre
Los estudios han encontrado que los derivados de pirrolopiridina pueden reducir eficazmente los niveles de glucosa en sangre . Esta propiedad sugiere que This compound podría usarse en la prevención y tratamiento de trastornos que implican glucosa en sangre plasmática elevada, como la diabetes tipo 1, la diabetes relacionada con la obesidad y las enfermedades cardiovasculares .
Actividad Antimicrobiana: Antimicobacteriana y Antiviral
El compuesto se ha asociado con actividades antimicobacterianas y antivirales . Sus derivados se han estudiado por su eficacia contra diversos patógenos microbianos y virales, ofreciendo una vía potencial para el desarrollo de nuevos fármacos antimicrobianos y antivirales .
Enfermedades Cardiovasculares: Hiperlipidemia e Hipertensión
La capacidad de 4-METIL-5-AZAINDOL-3-CARBOXALDEHÍDO para reducir la glucosa en sangre también indica su potencial en el tratamiento de la hiperlipidemia e hipertensión . Estas afecciones a menudo están asociadas con la diabetes y el síndrome metabólico, y controlarlas es crucial para la salud cardiovascular .
Química Sintética: Nuevos Métodos Sintéticos
El andamiaje de azaindol, que incluye This compound, ha inspirado nuevos métodos sintéticos debido a sus interesantes propiedades bioquímicas y biofísicas . Estos métodos han llevado a la producción de azaindoles diversamente sustituidos, que son importantes en el desarrollo de productos naturales bioactivos y candidatos a fármacos .
Química Farmacéutica: Diseño y Desarrollo de Fármacos
El motivo estructural de 4-METIL-5-AZAINDOL-3-CARBOXALDEHÍDO es significativo en el diseño de fármacos debido a su alta afinidad para unirse a objetivos biológicos . Su naturaleza rica en electrones la convierte en un valioso bloque de construcción para la construcción de heterociclos y alcaloides complejos, que son centrales en la química farmacéutica .
Direcciones Futuras
The future directions for the research and development of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, their potential as FGFR inhibitors could be further investigated for cancer therapy .
Mecanismo De Acción
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Related compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs, leading to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Fgfr inhibitors, like related 1h-pyrrolo[2,3-b]pyridine derivatives, can affect multiple signaling pathways, including the ras–mek–erk, plcγ, and pi3k–akt pathways .
Result of Action
Related compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit cell proliferation and induce apoptosis .
Análisis Bioquímico
Biochemical Properties
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as FGFRs are involved in cell proliferation, differentiation, and survival. The compound inhibits the activity of these receptors by binding to their active sites, thereby preventing the phosphorylation events necessary for downstream signaling.
Cellular Effects
The effects of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde on cellular processes are profound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells . It induces apoptosis and significantly reduces cell migration and invasion. Additionally, it affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced tumor growth.
Molecular Mechanism
At the molecular level, 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs . This binding inhibits the kinase activity of the receptors, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. The compound’s ability to inhibit enzyme activity and alter gene expression makes it a potent tool for studying molecular mechanisms in cancer and other diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that its inhibitory effects on cellular function can persist, although the degree of inhibition may vary depending on the experimental conditions. In vitro and in vivo studies have provided insights into its stability and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, influencing the levels of metabolites and overall metabolic flux. Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
Within cells and tissues, 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s ability to cross cell membranes and reach intracellular targets is essential for its biological activity.
Subcellular Localization
The subcellular localization of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, enhancing its specificity and potency in biochemical reactions.
Propiedades
IUPAC Name |
4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9-7(5-12)4-11-8(9)2-3-10-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJQTBKKEANCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646750 | |
| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-69-7 | |
| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


